N-[3-hydroxy-3-(oxan-4-yl)propyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
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Overview
Description
N-[3-hydroxy-3-(oxan-4-yl)propyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound contains an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The presence of the oxan-4-yl group and the hydroxypropyl chain further enhances its chemical reactivity and potential utility in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-hydroxy-3-(oxan-4-yl)propyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-hydroxy ketones and amides, under acidic or basic conditions.
Introduction of the Hydroxypropyl Chain: The hydroxypropyl chain can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by a hydroxypropyl group.
Attachment of the Oxan-4-yl Group: The oxan-4-yl group can be attached through etherification reactions, where an alcohol reacts with an appropriate alkylating agent.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: N-[3-hydroxy-3-(oxan-4-yl)propyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The oxazole ring can be reduced under hydrogenation conditions to form saturated heterocyclic compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy group or other substituents are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of saturated heterocyclic compounds.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
N-[3-hydroxy-3-(oxan-4-yl)propyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-hydroxy-3-(oxan-4-yl)propyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The oxazole ring and hydroxypropyl chain can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-[3-hydroxy-3-(oxan-4-yl)propyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide can be compared with other similar compounds, such as:
- N-[3-hydroxy-3-(oxan-4-yl)propyl]-3,5-dimethyl-1,2-oxazole-4-carboxylate
- N-[3-hydroxy-3-(oxan-4-yl)propyl]-3,5-dimethyl-1,2-oxazole-4-carboxylamide
These compounds share similar structural features but may differ in their functional groups or substituents, leading to variations in their chemical reactivity and applications
Properties
IUPAC Name |
N-[3-hydroxy-3-(oxan-4-yl)propyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c1-9-13(10(2)20-16-9)14(18)15-6-3-12(17)11-4-7-19-8-5-11/h11-12,17H,3-8H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTBMVIJOQJXLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCCC(C2CCOCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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